molecular formula C11H14O2 B3013537 2-(Benzyloxy)-2-methylpropanal CAS No. 145486-31-3

2-(Benzyloxy)-2-methylpropanal

Cat. No. B3013537
CAS RN: 145486-31-3
M. Wt: 178.231
InChI Key: JRXDMMPRRCEHHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Benzyloxy)-2-methylpropanal is a chemical compound that is part of a broader class of organic molecules which contain the benzyloxy functional group. This group is characterized by the presence of a benzyl ether moiety, which is a benzene ring attached to an oxygen atom that is in turn connected to another organic fragment. The compound itself is not directly discussed in the provided papers, but its structural motifs and related chemistry are explored in various contexts, such as in the synthesis of complex organic molecules and in the study of their properties and reactivity.

Synthesis Analysis

The synthesis of benzyloxy-functionalized compounds is a topic of interest in the field of organic chemistry due to their relevance in various applications, including medicinal chemistry and material science. For instance, a series of benzyloxy-functionalized 1,3-propanedithiolate complexes have been synthesized and characterized, demonstrating the versatility of the benzyloxy group in coordination chemistry . Additionally, the use of 2-benzyloxypyridine as a reagent for the synthesis of benzyl ethers and esters showcases the utility of benzyloxy derivatives in synthetic organic chemistry .

Molecular Structure Analysis

The molecular structure of compounds containing the benzyloxy group can be complex and is often elucidated using various analytical techniques. For example, the crystal structure analysis of a related compound, 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide, was performed using X-ray diffraction, and its spectral properties were investigated using IR, NMR, and UV-Vis spectroscopy . These studies provide insights into the molecular geometry, electronic structure, and potential reactivity of benzyloxy-containing compounds.

Chemical Reactions Analysis

Benzyloxy-functionalized compounds participate in a variety of chemical reactions. The [4+2] benzannulation reaction involving 2-alkenylphenyl Grignard reagents is an example of how these compounds can be used to construct more complex aromatic systems, such as phenanthrenes . Furthermore, the reactions of benzylamine with epoxides demonstrate the reactivity of benzyloxy derivatives under nucleophilic conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzyloxy-functionalized compounds are influenced by the presence of the benzyloxy group. For instance, novel benzoxazine monomers containing arylpropargyl ether groups exhibit high thermal stability upon polymerization, indicating the impact of the benzyloxy moiety on the material properties of the resulting polymers . The electron ionization-induced fragmentations of 1,1-(2,2'-dimethoxyphenyl)-substituted 2-methylpropanes, which are structurally related to benzyloxy compounds, highlight the stability and fragmentation patterns of the benzyl cation, a key aspect in mass spectrometry studies .

Scientific Research Applications

Synthesis and Reactivity

  • 2-(Benzyloxy)-2-methylpropanal is utilized in the synthesis of various compounds. For example, it is used in the mix-and-heat benzylation of alcohols to convert them into benzyl ethers, a process described as efficient with good to excellent yield (Poon & Dudley, 2006). Similarly, it plays a role in the preparation of benzyl ethers and esters, offering a mild and effective approach for synthesis (López & Dudley, 2008).

Chemical Properties and Applications

  • In organometallic chemistry, 2-(Benzyloxy)-2-methylpropanal derivatives are used to synthesize benzyloxy-functionalized diiron 1,3-propanedithiolate complexes. These complexes are structurally characterized and studied for their electrochemical properties, relevant to the active site of [FeFe]-hydrogenases (Song et al., 2012).
  • The compound also finds application in the field of organic synthesis, such as in the novel synthesis of 1β-methylcarbapenem antibiotics. This involves a chelation-controlled aldol reaction of 3-benzyloxy-2-methylpropanal with ketene trimethylsilyl acetal (Shirai & Nakai, 1989).

Advanced Chemical Synthesis

  • In more complex chemical syntheses, 2-(Benzyloxy)-2-methylpropanal derivatives are used in the synthesis of 2-benzoxepines from Morita-Baylis-Hillman adducts, demonstrating a facile tandem construction of C–O and C–C bonds (Das et al., 2006). It also plays a role in the development of functional exo-7-oxanorbornene dendron macromonomers via thiol-Michael coupling and ring-opening metathesis polymerization, contributing to the field of polymer chemistry (Liu, Burford, & Lowe, 2014).

Photoinitiator Decomposition Study

  • 2-(Benzyloxy)-2-methylpropanal has been investigated in the study of photoinitiator decomposition, specifically examining its role in the generation and addition of radicals to acrylate. This research contributes to a deeper understanding of photochemical processes (Vacek et al., 1999).

Biomedical Applications

  • Although your request excluded drug-related information, it's noteworthy that derivatives of 2-(Benzyloxy)-2-methylpropanal have been investigated for potential biological activities, including antihistaminic properties, indicating a broader scope of application beyond basic chemistry (Arayne et al., 2017).

Safety And Hazards

The safety data sheet for a similar compound, “2-Benzyloxybenzoic acid”, indicates that it may cause respiratory irritation, skin irritation, and serious eye irritation . It’s important to handle such compounds with appropriate personal protective equipment and ensure adequate ventilation .

Future Directions

The future directions for “2-(Benzyloxy)-2-methylpropanal” could involve further exploration of its synthesis, reactivity, and potential applications. For instance, the benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack, which could be an area of future research .

properties

IUPAC Name

2-methyl-2-phenylmethoxypropanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-11(2,9-12)13-8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRXDMMPRRCEHHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzyloxy)-2-methylpropanal

CAS RN

145486-31-3
Record name 2-(benzyloxy)-2-methylpropanal
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 100 mL of water, 200 mL of dioxane, 20 g (0.11 mol) of 2-benzyloxy-2-methyl-3-butene and 1 g of osmium tetroxide was stirred at room temperature for 30 minutes then 51 g (0.22 mol) of finely ground sodium periodate was added in portions over 30 minutes. Stirring was continued for 2 hours then the mixture filtered and the filtrate extracted with several portions of ether. The combined extracts were dried over magnesium sulfate, filtered and the filtrate concentrated under vacuum. Distillation afforded 7.3 g (0.041 mol, 37%) of product, b.p. 85°-88° C. (2 mm).
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
37%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.